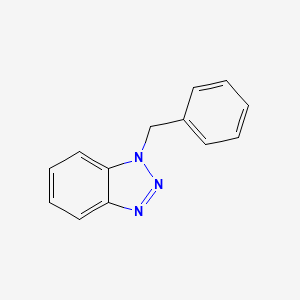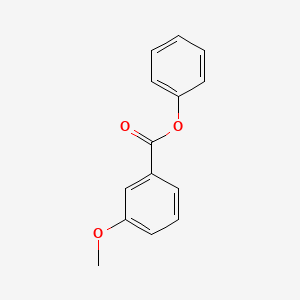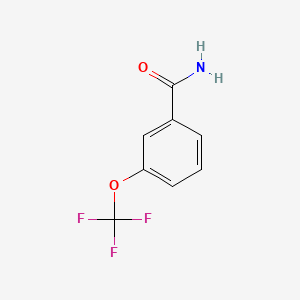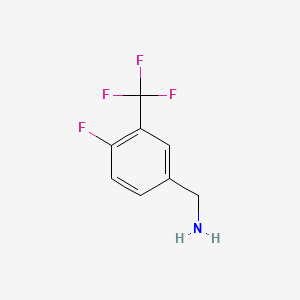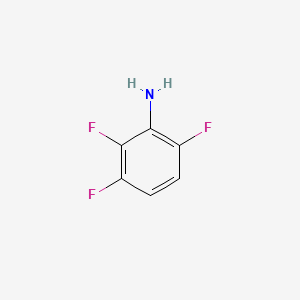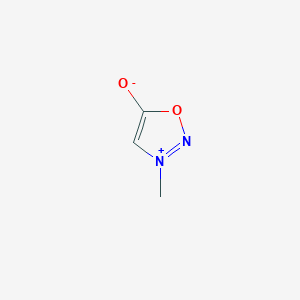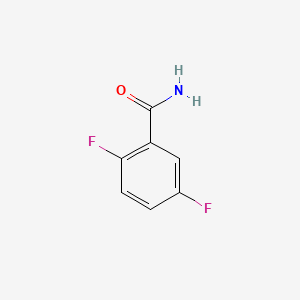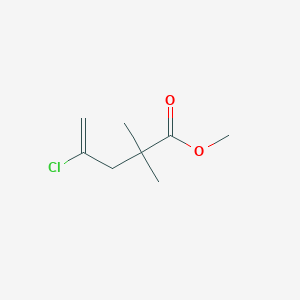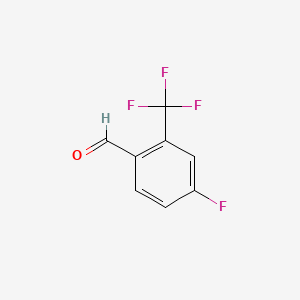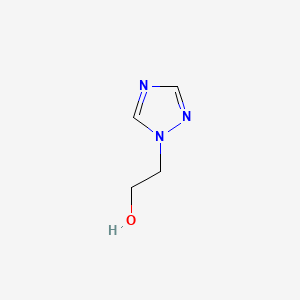
1H-1,2,4-Triazole-1-ethanol
描述
1H-1,2,4-Triazole-1-ethanol is a heterocyclic compound containing a triazole ring and an ethanol group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
作用机制
Target of Action
1H-1,2,4-Triazole-1-ethanol, also known as 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, has been identified as a potential inhibitor of Strigolactone (SL) biosynthesis . SL is a type of plant hormone that plays a crucial role in various biological activities, including shoot branching, root architecture regulation, and seed germination .
Mode of Action
The compound interacts with the SL biosynthesis pathway, leading to an increase in shoot branching and inhibition of seed germination . It achieves this by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .
Biochemical Pathways
SL biosynthesis begins with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, catalyzed by cytochrome P450 monooxygenases (CYP), particularly MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of SL .
Pharmacokinetics
Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The primary result of the action of this compound is the increase in shoot branching and inhibition of seed germination in plants . This is achieved by inhibiting the biosynthesis of 4DO, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .
生化分析
Biochemical Properties
1H-1,2,4-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby exhibiting antifungal properties . Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the biosynthesis of ergosterol in fungal cells, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes . This disruption affects cell function and viability, making this compound a potent antifungal agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition prevents the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of cell membranes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be moderately persistent in the environment, with a moderate alert for fish acute ecotoxicity . Long-term studies have shown that this compound can cause significant changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amphoteric nature allows it to be transported across cell membranes, where it can accumulate in specific tissues . This distribution pattern can influence the compound’s therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in sterol biosynthesis . These interactions can affect the compound’s efficacy and potential for causing cellular toxicity.
准备方法
The synthesis of 1H-1,2,4-Triazole-1-ethanol can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve high-pressure reaction conditions and the use of specific catalysts to optimize yield and purity .
化学反应分析
1H-1,2,4-Triazole-1-ethanol undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted triazole compounds.
Common reagents and conditions used in these reactions include sodium ethoxide in ethanol for regioselective alkylation and aqueous NaOH with methyl sulfate for mixed alkylation products . Major products formed from these reactions include various alkylated and oxidized derivatives of this compound .
科学研究应用
1H-1,2,4-Triazole-1-ethanol has a wide range of scientific research applications:
相似化合物的比较
1H-1,2,4-Triazole-1-ethanol can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Another isomer of triazole, which also exhibits significant biological activities but differs in its nitrogen atom arrangement.
Fluconazole: A well-known antifungal drug that contains a triazole ring and is used to treat systemic fungal infections.
Voriconazole: Another antifungal agent with a triazole structure, known for its broad-spectrum activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a versatile compound for various applications .
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVALLQETQTQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186402 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3273-14-1 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


